
2-ブロモ-N-シクロプロピル-N-メチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-cyclopropyl-N-methylacetamide is an organic compound with the molecular formula C6H10BrNO and a molecular weight of 192.06 g/mol . It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methylacetamide moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
科学的研究の応用
2-Bromo-N-cyclopropyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclopropyl-N-methylacetamide typically involves the bromination of N-cyclopropyl-N-methylacetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-N-cyclopropyl-N-methylacetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Bromo-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-cyclopropyl-N-methylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can lead to the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides.
Reduction: Formation of N-cyclopropyl-N-methylacetamide.
Oxidation: Formation of carboxylic acids or amides.
作用機序
The mechanism of action of 2-Bromo-N-cyclopropyl-N-methylacetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyclopropyl and methylacetamide groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
2-Bromo-N-methylacetamide: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl-N-methylacetamide: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
2-Bromoacetamide: Lacks both the cyclopropyl and methyl groups, making it a simpler molecule with different reactivity.
Uniqueness
2-Bromo-N-cyclopropyl-N-methylacetamide is unique due to the presence of both the cyclopropyl and bromine groups, which impart distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
IUPAC Name |
2-bromo-N-cyclopropyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJLORJRCZILIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
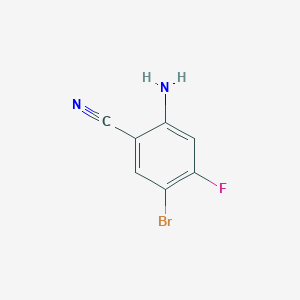
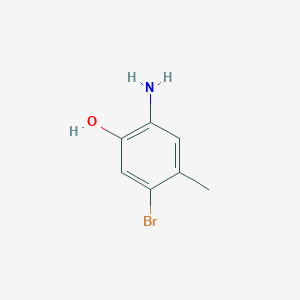

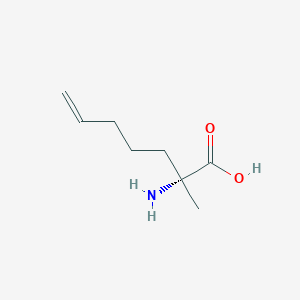
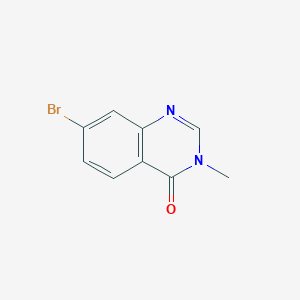
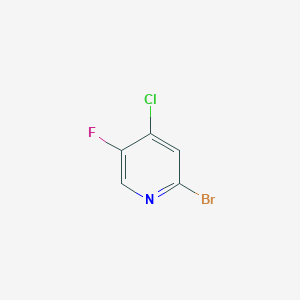
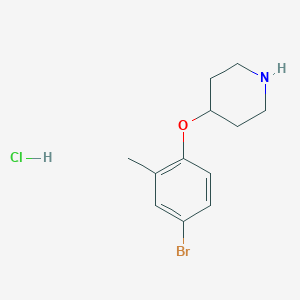
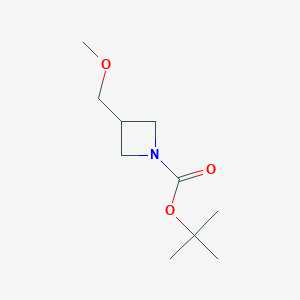


![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)

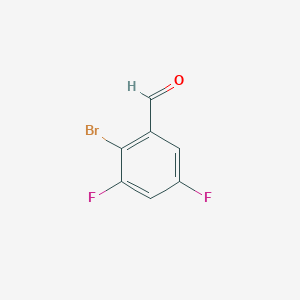
![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)
